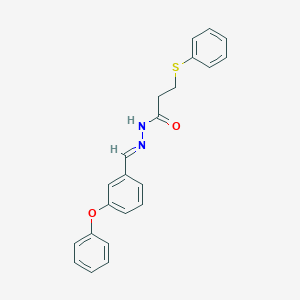![molecular formula C21H19N3O3 B306716 Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate, also known as MDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MDQ belongs to the class of hydrazones and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity has been shown to be beneficial in the treatment of cancer and inflammatory diseases. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. This compound has also been found to reduce inflammation and oxidative stress in various disease models. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to exhibit a wide range of biological activities, making it useful for studying various disease models. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
将来の方向性
There are several future directions for research on Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its potential as a treatment for Alzheimer's and Parkinson's diseases. Another area of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and its potential as a treatment for various types of cancer. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
合成法
Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate can be synthesized by reacting 2,8-dimethyl-3-quinolinecarboxaldehyde with 4-carbethoxybenzohydrazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
特性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
methyl 4-[(E)-[(2,8-dimethylquinoline-3-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H19N3O3/c1-13-5-4-6-17-11-18(14(2)23-19(13)17)20(25)24-22-12-15-7-9-16(10-8-15)21(26)27-3/h4-12H,1-3H3,(H,24,25)/b22-12+ |
InChIキー |
BUVDOLBOFSGGNF-WSDLNYQXSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)